tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl 3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate is a complex organic compound with a molecular weight of 327.22 g/mol It is characterized by the presence of a bromopyridine moiety, a pyrrolidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 6-bromopyridine with N-methylformamide to form an intermediate, which is then reacted with tert-butyl 3-pyrrolidinecarboxylate under specific conditions . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to remove the bromine atom, forming a pyrrolidine derivative.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyrrolidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for developing new therapeutic agents .
Industry
In the industrial sector, tert-butyl 3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes, inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
tert-butyl 4-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group instead of a bromopyridine group.
tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Similar structure with an iodo and methoxy substituted pyridine ring.
Uniqueness
tert-butyl 3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both a bromopyridine moiety and a pyrrolidine ring provides distinct reactivity and binding properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C17H24BrN3O3 |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H24BrN3O3/c1-17(2,3)24-16(23)21-8-7-12(11-21)10-20(4)15(22)13-5-6-14(18)19-9-13/h5-6,9,12H,7-8,10-11H2,1-4H3 |
InChI Key |
MOJSWMMQAAFUQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)C(=O)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
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